Cas no 1805362-78-0 (2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine)

2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine
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- Inchi: 1S/C6H2ClF3IN/c7-5-4(6(9)10)2(8)1-3(11)12-5/h1,6H
- InChI Key: MBILINKJRMCRBT-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C(=N1)Cl)C(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9
2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029054320-1g |
2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine |
1805362-78-0 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine Related Literature
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on 2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine
Introduction to 2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine (CAS No. 1805362-78-0)
2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805362-78-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, which is renowned for its diverse biological activities and utility in medicinal chemistry. The structural features of this molecule, including the presence of chloro, difluoromethyl, fluoro, and iodopyridine substituents, make it a promising scaffold for the development of novel bioactive agents.
The pyridine ring is a fundamental structural motif in many pharmacologically active compounds due to its ability to interact with biological targets such as enzymes and receptors. In particular, the halogenated pyridines have been extensively studied for their potential applications in drug discovery. The introduction of halogen atoms into the pyridine core can modulate the electronic properties of the molecule, thereby influencing its binding affinity and selectivity towards biological targets.
In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. Among these efforts, 2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine has emerged as a versatile intermediate in the synthesis of various pharmacophores. The compound’s unique substitution pattern allows for further functionalization, enabling chemists to explore a wide range of structural modifications.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting critical biological pathways. For instance, studies have shown that halogenated pyridines can serve as effective scaffolds for designing kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The presence of both electron-withdrawing and electron-donating groups in 2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine enhances its ability to interact with protein targets, making it an attractive candidate for drug development.
Moreover, the compound’s iodine substituent provides a handle for further chemical manipulation through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is particularly valuable in medicinal chemistry as it allows for the introduction of aryl or heteroaryl groups into the molecular framework, thereby expanding the chemical space available for drug discovery. Such modifications can lead to compounds with enhanced pharmacological properties.
Recent advancements in computational chemistry have also highlighted the importance of 2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine as a key intermediate in virtual screening campaigns. High-throughput virtual screening (HTVS) has become an indispensable tool in modern drug discovery, enabling researchers to rapidly identify potential hits from large libraries of compounds. The unique structural features of this molecule make it a valuable candidate for HTVS studies, as it can be predicted to interact with a wide range of biological targets.
In addition to its pharmaceutical applications, 2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine has shown promise in agrochemical research. The compound’s ability to serve as a precursor for synthesizing novel pesticides and herbicides is particularly noteworthy. Given the increasing demand for environmentally friendly agrochemicals, the development of new compounds with improved efficacy and reduced toxicity is essential. The structural versatility of this pyridine derivative makes it an ideal candidate for such applications.
The synthesis of 2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions, cross-coupling reactions, and functional group interconversions. The use of advanced catalytic systems has significantly improved the efficiency of these synthetic processes, making it feasible to produce this compound on an industrial scale.
One notable aspect of this compound’s synthesis is the use of fluorinated building blocks. Fluorinated compounds are increasingly prevalent in modern drug discovery due to their favorable physicochemical properties, such as increased metabolic stability and lipophilicity. The incorporation of fluorine atoms into drug candidates can also enhance their binding affinity and selectivity towards biological targets. Therefore, 2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine represents an important contribution to the growing field of fluorinated medicinal chemistry.
The safety profile of 2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine is another critical consideration in its application to drug development. While halogenated pyridines are generally well-tolerated when used appropriately in laboratory settings, their handling requires adherence to standard chemical safety protocols. Proper storage conditions and personal protective equipment (PPE) are essential to minimize any potential risks associated with their use.
In conclusion, 2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine (CAS No. 1805362-78-0) is a highly versatile compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it an attractive scaffold for developing novel bioactive agents targeting various diseases. As research continues to advance our understanding of molecular interactions at the atomic level, 2-Chloro-3-(difluoromethyl)-4-fluoro-6-iodopyridine is poised to play an increasingly important role in future therapeutic developments.
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